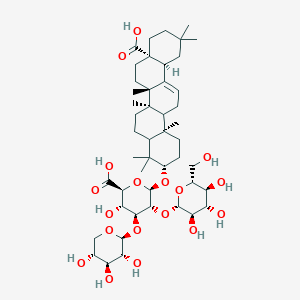
2'-O-Glucopyranosylmomordin Ic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Glucopyranosylmomordin Ic is a triterpenoid saponin compound found in various natural sources, particularly in the fruits of Kochia scoparia. It is known for its potential biological activities and is used extensively in scientific research related to life sciences . The compound has a molecular formula of C47H74O18 and a molecular weight of 927.091 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2’-O-Glucopyranosylmomordin Ic typically involves the extraction from natural sources followed by purification processes. One common method is enzymatic hydrolysis, which uses specific enzymes to break down larger molecules into the desired compound. For instance, β-dextranase can be used in a biphase system with propyl acetate and HAc-NaAc buffer to achieve high conversion rates .
Industrial Production Methods
Industrial production of 2’-O-Glucopyranosylmomordin Ic may involve large-scale extraction and purification techniques. These methods are optimized to ensure high yield and purity, often using advanced chromatographic techniques and controlled reaction conditions to maintain the integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Glucopyranosylmomordin Ic undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving 2’-O-Glucopyranosylmomordin Ic include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to ensure the desired outcomes, often involving specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications .
Aplicaciones Científicas De Investigación
2’-O-Glucopyranosylmomordin Ic has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triterpenoid saponins and their derivatives.
Mecanismo De Acción
The mechanism of action of 2’-O-Glucopyranosylmomordin Ic involves multiple molecular targets and pathways. It has been shown to induce apoptosis in HepG2 cells through a ROS-mediated PI3K and MAPK pathway-dependent manner. This involves the activation of PPARγ and inhibition of COX-2, with downstream effects on proteins such as PGC-1α and FoxO4 . Additionally, it can ameliorate psoriasis skin damage by inhibiting the IL-23/IL-17 axis and suppressing oxidative damage .
Comparación Con Compuestos Similares
2’-O-Glucopyranosylmomordin Ic is unique among triterpenoid saponins due to its specific glycosylation pattern. Similar compounds include:
Momordin Ic: Lacks the glucopyranosyl group, resulting in different biological activities.
2’-O-Glucopyranosylmomordin IIc: Another glycosylated derivative with distinct properties.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-39-32(54)30(52)29(51)24(19-48)61-39)34(33(55)35(64-40)37(56)57)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24+,25?,26?,27-,28-,29+,30-,31+,32+,33-,34-,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJUBKCZQLYDNH-FEKJHGOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE](/img/structure/B2582692.png)
![2-methyl-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]propanamide](/img/structure/B2582694.png)

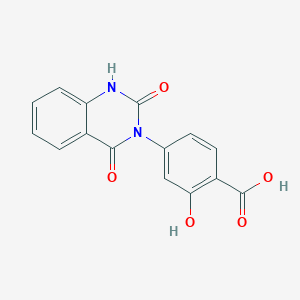

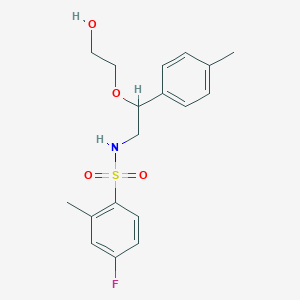
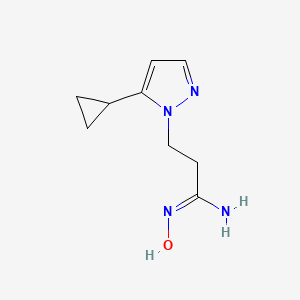
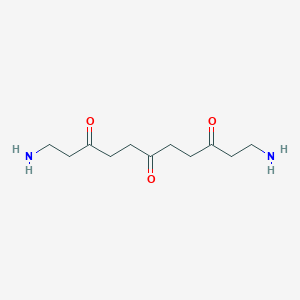
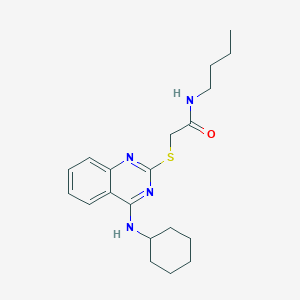
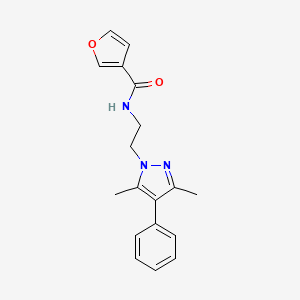
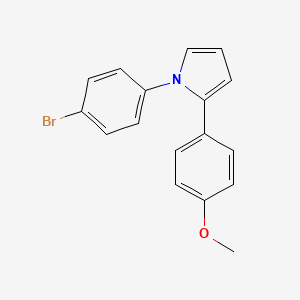
![N-(4-chlorophenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2582711.png)
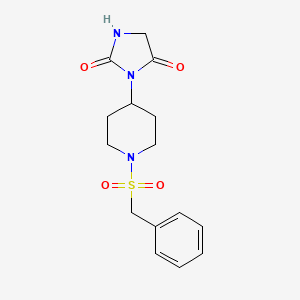
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)
